

# Technical Guide: Azido-PEG3-Sulfone-PEG4-Boc (CAS 2055023-76-0)

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## Compound of Interest

Compound Name: Azido-PEG3-Sulfone-PEG4-Boc

Cat. No.: B8106200

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## Introduction

**Azido-PEG3-Sulfone-PEG4-Boc**, with the CAS number 2055023-76-0, is a heterobifunctional polyethylene glycol (PEG)-based linker molecule. It is a valuable tool in the fields of bioconjugation, chemical biology, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, along with generalized experimental protocols for its application in common bioconjugation reactions.

This linker features three key functional components:

- An azido group ( $N_3$ ), which enables "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
- A sulfone group ( $SO_2$ ), which can serve as a reactive handle for specific modifications.
- A tert-butyloxycarbonyl (Boc)-protected amine, which provides a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.[4]

The PEG spacers (PEG3 and PEG4) enhance the solubility and bioavailability of the resulting conjugates in aqueous media, reduce steric hindrance, and provide a flexible scaffold.[5][6]

## Core Data Presentation

The following table summarizes the key quantitative data for **Azido-PEG3-Sulfone-PEG4-Boc**.

Property	Value	Reference(s)
CAS Number	2055023-76-0	[7]
Synonyms	Azido-PEG3-Sulfone-PEG4-t-butyl ester	[1][7]
Molecular Formula	C <sub>23</sub> H <sub>45</sub> N <sub>3</sub> O <sub>11</sub> S	[7]
Molecular Weight	571.68 g/mol	[5][7]
Purity	Typically ≥95% or ≥97%	[5][7]
Appearance	Varies (often a solid or oil)	
Storage Conditions	-20°C, sealed, dry	[5][7]

## Experimental Protocols

While specific, optimized protocols for every application of **Azido-PEG3-Sulfone-PEG4-Boc** are proprietary or context-dependent, the following sections provide detailed, generalized methodologies for the key click chemistry reactions in which this linker is employed.

### Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule, such as **Azido-PEG3-Sulfone-PEG4-Boc**, to an alkyne-functionalized biomolecule.

Materials:

- **Azido-PEG3-Sulfone-PEG4-Boc**

- Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(hydroxypropyltriazolymethyl)amine (THPTA) ligand
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Solvent (e.g., DMSO, DMF)
- Purification system (e.g., size-exclusion chromatography, dialysis)

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of **Azido-PEG3-Sulfone-PEG4-Boc** in an appropriate organic solvent like DMSO.
  - Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
  - Prepare fresh stock solutions of  $\text{CuSO}_4$ , sodium ascorbate, and THPTA ligand in water.
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
  - Add the stock solution of **Azido-PEG3-Sulfone-PEG4-Boc** to the reaction mixture. The molar ratio of the linker to the biomolecule may need to be optimized, but a 5-10 fold molar excess of the linker is a common starting point.
  - Prepare a premix of  $\text{CuSO}_4$  and THPTA ligand. A typical final concentration is 0.1 mM  $\text{CuSO}_4$  and 0.5 mM THPTA.
  - Add the  $\text{CuSO}_4$ /THPTA premix to the reaction mixture.

- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.
- Incubation:
  - Gently mix the reaction components.
  - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
- Purification:
  - Upon completion, remove unreacted reagents and byproducts. For biomolecules, this is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for the copper-free conjugation of an azide-containing molecule like **Azido-PEG3-Sulfone-PEG4-Boc** to a biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN).<sup>[8][9]</sup>

Materials:

- **Azido-PEG3-Sulfone-PEG4-Boc**
- Strained alkyne-modified biomolecule (e.g., DBCO-protein)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Solvent (e.g., DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

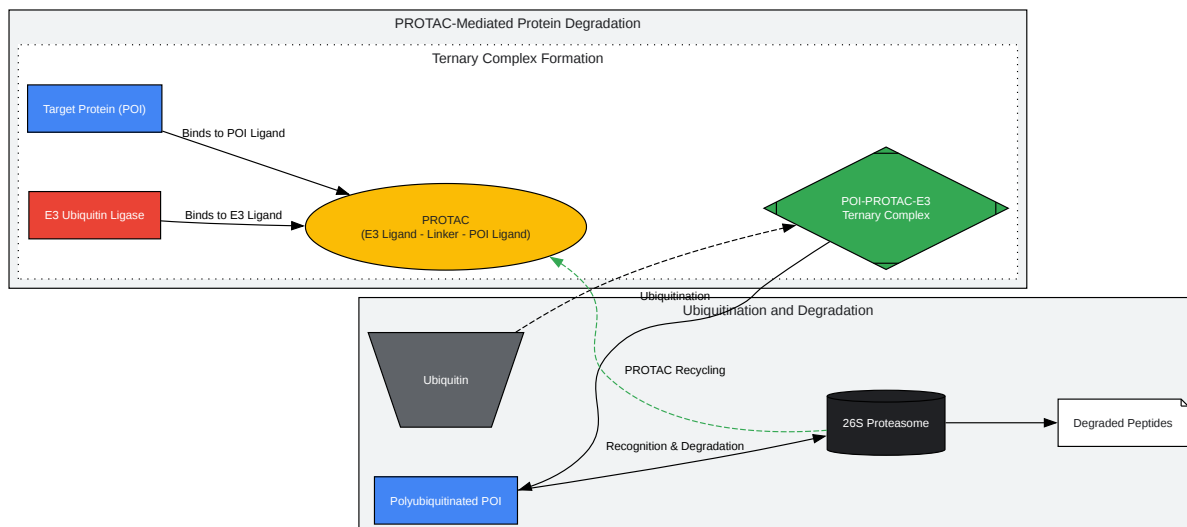
- Reagent Preparation:

- Prepare a stock solution of **Azido-PEG3-Sulfone-PEG4-Boc** in an organic solvent such as DMSO.
- Ensure the strained alkyne-modified biomolecule is in an appropriate reaction buffer at a known concentration.
- Reaction Setup:
  - In a suitable reaction vessel, combine the strained alkyne-modified biomolecule with the reaction buffer.
  - Add the stock solution of **Azido-PEG3-Sulfone-PEG4-Boc** to the reaction mixture. A 3-5 fold molar excess of the azide linker is often sufficient.
- Incubation:
  - Mix the components gently.
  - Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. The reaction kinetics of SPAAC can be slower than CuAAC, and the optimal time should be determined empirically.
- Purification:
  - Purify the resulting conjugate to remove excess linker and any side products using a suitable method such as size-exclusion chromatography or dialysis.

## Mandatory Visualizations

### PROTAC Mechanism of Action

The primary application of **Azido-PEG3-Sulfone-PEG4-Boc** is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the degradation of a target protein.

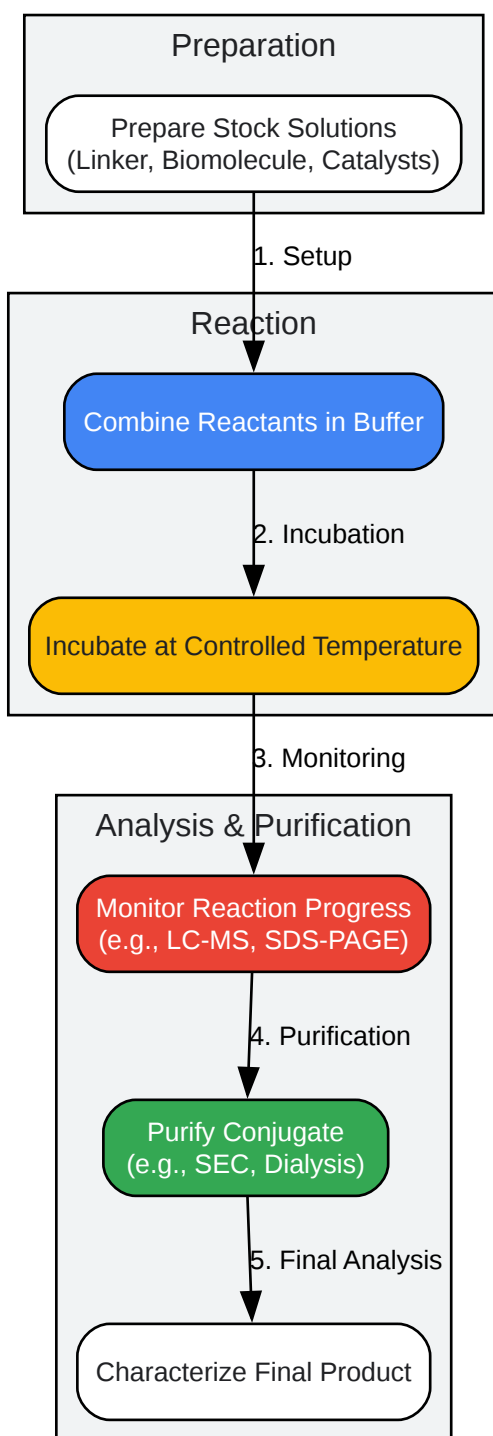


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Caption: PROTAC-mediated protein degradation pathway.

## General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for a bioconjugation experiment using a click chemistry linker like **Azido-PEG3-Sulfone-PEG4-Boc**.



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Caption: A generalized workflow for bioconjugation experiments.

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Address: 3281 E Guasti Rd  
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